molecular formula C7H9F4NO4 B13687360 (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid

Cat. No.: B13687360
M. Wt: 247.14 g/mol
InChI Key: ZZPHIHKPQOQEKO-UHFFFAOYSA-N
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Description

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is a chiral fluorinated amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and safety. The use of trifluoroacetic acid as a solvent and reagent helps in stabilizing the intermediate products and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different fluorinated amines.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound is used to study enzyme interactions and protein folding due to its ability to mimic natural amino acids while introducing fluorine atoms, which can alter the biochemical properties of peptides and proteins.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry

Industrially, this compound is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and unique chemical properties.

Mechanism of Action

The mechanism by which (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid exerts its effects involves its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and reactivity. Molecular targets include enzymes and receptors where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid
  • (2S,3R)-3-alkylglutamates

Uniqueness

Compared to similar compounds, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is unique due to its specific fluorination pattern and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H9F4NO4

Molecular Weight

247.14 g/mol

IUPAC Name

3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7)

InChI Key

ZZPHIHKPQOQEKO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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